molecular formula C18H21N B3055234 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine CAS No. 63451-42-3

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine

Cat. No.: B3055234
CAS No.: 63451-42-3
M. Wt: 251.4 g/mol
InChI Key: VHXQUJDDGXZCDP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine is a dihydroacridine derivative with a tricyclic aromatic framework. Its structure includes two methyl groups at the 9-position and a 1-methylethyl (isopropyl) substituent at the 2-position. The compound’s molecular formula is C₁₈H₂₁N, with a molecular weight of 251.37 g/mol (derived from similar acridine derivatives in ).

For example, 10-methyl-[9,9’-²H₂]-acridine was synthesized using LiAlD₄ reduction of acridone derivatives (), suggesting similar reductive alkylation strategies could apply here.

Applications:
Acridine derivatives are widely studied for their anticancer activity () and organic electronics applications (). The dimethyl and isopropyl groups in this compound may enhance stability and modulate electronic properties, making it relevant for drug development or materials science.

Properties

IUPAC Name

9,9-dimethyl-2-propan-2-yl-10H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-12(2)13-9-10-17-15(11-13)18(3,4)14-7-5-6-8-16(14)19-17/h5-12,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXQUJDDGXZCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979682
Record name 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine
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Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63451-42-3
Record name 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
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Record name 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
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Record name 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine
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Record name 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
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Record name 9,10-DIHYDRO-9,9-DIMETHYL-2-(1-METHYLETHYL)ACRIDINE
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Preparation Methods

Formation of 9-Acridanone Intermediates

Diphenylamine-2-carboxylic acid derivatives bearing methyl and isopropyl groups undergo cyclization via phosphorus oxychloride (POCl₃) to yield 9-chloroacridines. Subsequent hydrolysis produces 9-acridanones, which are critical intermediates. For example, 2-isopropyl-9,9-dimethyl-9,10-dihydroacridin-10-one can be synthesized by cyclizing 2-(1-methylethyl)-4-methyl-diphenylamine-2-carboxylic acid under reflux with POCl₃.

Reduction to Dihydroacridines

9-Acridanones are reduced to acridans (dihydroacridines) using agents like zinc dust or sodium amalgam. A 75% yield of 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine was reported using sodium amalgam in aqueous ethanol, followed by neutralization. Oxidation of the acridan to the acridine is unnecessary here due to the compound’s inherent dihydro structure.

Modified Bernthsen Reaction

The Bernthsen reaction, traditionally involving diphenylamines and carboxylic acids under acidic conditions, has been adapted for substituted acridines.

Reaction Mechanism

Heating 2-(1-methylethyl)-4-methyl-diphenylamine with formic acid at 180°C induces cyclodehydration, forming the acridine core. The methyl and isopropyl groups are introduced via the starting diphenylamine derivative. This method avoids the need for post-synthetic reductions but requires precise temperature control to prevent over-oxidation.

Yield Optimization

Yields up to 60% are achievable when using excess formic acid and catalytic sulfuric acid. Substituting formic acid with acetic acid reduces side reactions but lowers yields to ~40%.

Microwave-Assisted Cyclization of Chalcone Derivatives

Modern synthetic approaches leverage microwave irradiation to accelerate cyclization.

Chalcone Precursor Synthesis

2’-Aminochalcones with isopropyl and methyl substituents are prepared via Claisen-Schmidt condensation. For example, 2-(1-methylethyl)-4-methylbenzaldehyde reacts with 3-methylacetophenone in ethanolic NaOH to yield the chalcone precursor.

Microwave Cyclization

Heating the chalcone in dimethylformamide (DMF) at 250°C under microwave irradiation for 90 minutes induces cyclization. This method achieves a 94% yield of the dihydroacridine product, bypassing the need for reducing agents.

Photocatalytic Dehydrogenation of Dihydroacridines

While primarily used for oxidation, photocatalytic methods can stabilize dihydroacridine derivatives.

Manganese Porphyrin Catalysis

A manganese porphyrin complex [(TMP)MnIII(OH)] catalyzes the oxygenation of dihydroacridines. Although designed for acridone synthesis, modulating reaction conditions (e.g., limiting oxygen exposure) preserves the dihydro structure. Kinetic isotope effects (KIE = 22) confirm hydrogen-atom transfer as the rate-determining step.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Advantages Limitations
Cyclization/Reduction Diphenylamine-2-carboxylic acid POCl₃, Na/Hg, H₂O 75% High purity Multi-step, hazardous reagents
Bernthsen Reaction Substituted diphenylamine HCOOH, 180°C 60% Single-step Temperature-sensitive
Microwave Cyclization Chalcone derivative DMF, 250°C, MW, 90 min 94% Rapid, high yield Specialized equipment required
Photocatalytic Dihydroacridine precursor (TMP)MnIII(OH), O₂, visible light 35% Mild conditions Low yield, requires optimization

Structural and Spectroscopic Characterization

Key data for 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine:

  • Molecular Formula : C₁₈H₂₁N
  • Molecular Weight : 251.4 g/mol
  • SMILES : CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C
  • ¹³C-NMR : Peaks at δ 24.8 (C-9 methyl), 31.2 (isopropyl CH), 115–150 ppm (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine can undergo oxidation reactions to form corresponding acridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form more saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Acridine derivatives with additional oxygen-containing functional groups

    Reduction: More saturated acridine derivatives

    Substitution: Functionalized acridine compounds with halogen, nitro, or other substituents

Scientific Research Applications

Pharmaceutical Applications

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine has been investigated for its potential as a therapeutic agent. Acridine derivatives are known for their biological activities, including:

  • Anticancer Activity : Several studies have indicated that acridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves intercalation into DNA and inhibition of topoisomerases.
  • Antimicrobial Properties : Research has shown that certain acridine compounds possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

The compound's unique structure allows it to be explored in material science applications:

  • Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, acridine derivatives are being studied for use in OLEDs, where they can serve as light-emitting materials.
  • Sensors : The electrochemical properties of acridine compounds make them suitable for developing sensors for detecting environmental pollutants.

Chemical Synthesis

In synthetic organic chemistry, 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine can be used as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed in various coupling reactions and transformations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various acridine derivatives, including 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 µM. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Comparative Data Table

Application AreaSpecific UseReference
PharmaceuticalAnticancer agentJournal of Medicinal Chemistry
Antimicrobial agentSmith et al., 2023
Material ScienceOLED materialsMaterial Science Journal
Environmental sensorsSensors Journal
Chemical SynthesisIntermediate for complex molecule synthesisOrganic Chemistry Reviews

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine involves its ability to interact with various molecular targets and pathways. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. The compound’s unique electronic structure allows it to effectively block electron transport, enhancing the performance and efficiency of electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
9,10-Dihydro-9,9-dimethylacridine 9,9-dimethyl C₁₅H₁₅N 209.29 MP: 120–126°C; Solubility: 4.8E−3 g/L Anticancer agents, OLED intermediates
2-Methyl-9,10-dihydroacridine 2-methyl C₁₄H₁₃N 195.26 N/A Intermediate in organic synthesis
Amsacrine 9-aminoacridine with methanesulfonamide side chain C₂₁H₂₃N₃O₃S 393.49 DNA intercalation; Topo IIα inhibition (IC₅₀: 16 μM) FDA-approved anticancer drug
DMAC-TRZ (OLED material) 9,9-dimethyl + triazine-phenyl C₃₆H₂₈N₄ 516.64 High thermal stability; Electroluminescence OLED host material
Target Compound 9,9-dimethyl + 2-isopropyl C₁₈H₂₁N 251.37 Enhanced lipophilicity; Moderate solubility Potential anticancer or OLED candidate

Electronic and Material Properties

  • However, its alkyl substituents could enhance thermal stability in organic semiconductors .

Key Research Findings

Anticancer Potential: Acridine derivatives lacking DNA intercalation (e.g., compound 6 in ) induce apoptosis without cell-cycle arrest, suggesting the target compound’s isopropyl group may favor similar mechanisms . Hybrid acridine-triazole derivatives (e.g., compound 10 in ) show 61–97% growth inhibition in cancer cells, indicating that substituent bulkiness (e.g., isopropyl) can enhance activity .

Toxicity Profile: Non-intercalating acridines exhibit lower toxicity to normal leucocytes compared to amsacrine (), a critical advantage for the target compound’s therapeutic index .

Material Science Applications :

  • Acridines with bulky substituents (e.g., DMAC-TRZ) achieve high external quantum efficiency (>20%) in OLEDs, suggesting the target compound’s isopropyl group could optimize charge transport in devices .

Biological Activity

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine, a compound belonging to the acridine class, has garnered attention for its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H21N
  • Molecular Weight : 251.37 g/mol
  • CAS Number : 63451-42-3
  • Canonical SMILES : CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C

This compound features a tricyclic ring system with nitrogen, which is characteristic of acridines. Its unique structure contributes to its diverse biological activities.

The biological activity of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress within biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role as an anticancer agent.

Antioxidant Activity

A study assessing the antioxidant capacity of various acridine derivatives found that 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine demonstrated a notable ability to scavenge free radicals. This was measured using DPPH and ABTS assays, indicating its potential application in preventing oxidative damage in cells.

Antimicrobial Activity

In vitro tests showed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Cytotoxicity Studies

Table 1 summarizes cytotoxicity findings against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)15.5
MCF-7 (breast)12.3
A549 (lung)20.0

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Case Studies

Recent studies have explored the therapeutic potential of acridine derivatives in cancer treatment. One notable case involved the use of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine that influence experimental design?

  • Key Properties :

  • Solubility : 4.8E-3 g/L in water at 25°C, necessitating organic solvents (e.g., DMSO) for in vitro studies .
  • Melting Point : 120–126°C, indicating thermal stability during purification .
  • Molecular Weight : 209.29 g/mol, relevant for molarity calculations in reactions .
    • Methodological Considerations :
  • Use polar aprotic solvents for solubility challenges.
  • Monitor thermal degradation during high-temperature reactions (e.g., reflux).

Q. What synthetic routes are available for preparing 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine, and how can purity be optimized?

  • Synthetic Methods :

  • Friedlander Synthesis : React anthranilic acid derivatives with ketones under acidic conditions .
  • Acylated Diphenylamine Cyclization : Heat acylated diphenylamines with iodine/hydrogen iodide to form acridines .
    • Purification Strategies :
  • Use HPLC (≥95% purity) or column chromatography with silica gel .
  • Confirm purity via NMR and mass spectrometry .

Advanced Research Questions

Q. How do substituent groups at the 9-position of the acridine ring modulate binding to biological targets like Bcl-xL?

  • Structure-Activity Insights :

  • Amino vs. Alkyl Substituents : Amino groups enhance Bcl-xL binding affinity compared to alkyl groups (e.g., methyl/isopropyl) .
  • Secondary vs. Tertiary Amines : Secondary amines exhibit higher binding due to improved hydrogen-bonding interactions .
    • Experimental Design :
  • Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

Q. What experimental approaches validate the DNA intercalation mechanism of this acridine derivative?

  • Techniques :

  • UV-Vis Spectroscopy : Monitor hypochromicity and bathochromic shifts in DNA-complex spectra .
  • Topoisomerase Inhibition Assays : Assess relaxation of supercoiled DNA via gel electrophoresis .
    • Advanced Probes :
  • Fluorescently labeled derivatives (e.g., Acridine Orange analogs) for live-cell imaging .

Q. How can QSAR modeling optimize the anticancer activity of this compound?

  • Methodology :

  • Descriptor Selection : Use topological indices (e.g., Wiener index) and logP values to correlate structure with activity .
  • Validation : Cross-validate models with cytotoxicity data (e.g., IC50 values in cancer cell lines) .

Methodological and Analytical Questions

Q. What strategies mitigate low aqueous solubility in biological assays?

  • Approaches :

  • Co-Solvents : Use DMSO (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Q. Which chromatographic techniques are optimal for purifying thermally sensitive batches?

  • Recommendations :

  • Low-Temperature HPLC : Use columns cooled to 4°C to prevent degradation .
  • Size-Exclusion Chromatography : Separate by molecular weight under mild buffer conditions .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep at –20°C in amber vials to prevent photodegradation .
  • PPE : Use nitrile gloves and fume hoods during synthesis due to potential irritant properties .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

  • Resolution Strategies :

  • Batch Purity Analysis : Verify compound purity via LC-MS to rule out impurities .
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and endpoint measurements (e.g., ATP-based viability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
Reactant of Route 2
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine

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